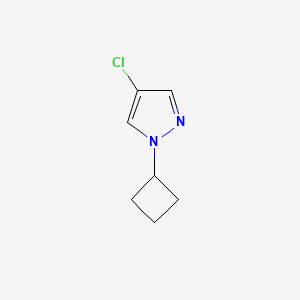

4-Chloro-1-cyclobutyl-1H-pyrazole

Description

Significance of Pyrazole (B372694) Heterocycles in Synthetic Chemistry and Material Science

Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in the fields of synthetic chemistry and material science. orientjchem.org Its structural rigidity, coupled with the ability to participate in hydrogen bonding and various chemical transformations, makes it a versatile building block for the construction of complex molecular architectures. globalresearchonline.net

In synthetic chemistry, pyrazole derivatives are crucial intermediates in the synthesis of a wide array of organic compounds. orientjchem.org Their utility stems from the reactivity of the ring system, which allows for functionalization at multiple positions. The nitrogen atoms can be alkylated or acylated, and the carbon atoms can undergo electrophilic substitution, providing a platform for creating diverse molecular libraries. nih.gov

The significance of pyrazoles extends to material science, where their unique electronic and photophysical properties are harnessed. Pyrazole-containing polymers and coordination complexes have been investigated for their applications in organic light-emitting diodes (OLEDs), sensors, and as catalysts. numberanalytics.com The ability of the pyrazole ring to coordinate with metal ions has led to the development of novel metal-organic frameworks (MOFs) with potential uses in gas storage and separation.

The Unique Role of Halogenation and Cycloalkyl Substitution in Pyrazole Chemistry

The introduction of substituents onto the pyrazole ring dramatically influences its physicochemical properties. numberanalytics.com Halogenation, the process of introducing one or more halogen atoms, is a particularly powerful tool for modulating the electronic nature and reactivity of the pyrazole scaffold. Halogens, being electronegative, can alter the electron density of the ring, influencing its susceptibility to further reactions and modifying the acidity of the N-H proton. numberanalytics.com Specifically, halogenation at the C4 position of the pyrazole ring is a common strategy to create precursors for more complex molecules through cross-coupling reactions. researchgate.net

Scope and Academic Relevance of 4-Chloro-1-cyclobutyl-1H-pyrazole Research

The compound this compound, with its specific combination of a chloro substituent at the C4 position and a cyclobutyl group at the N1 position, represents an interesting target for chemical research. While extensive studies on this specific molecule are not widely available in public literature, its academic relevance can be inferred from the known properties of its constituent parts.

The 4-chloro-pyrazole moiety serves as a versatile synthetic handle. The chlorine atom can be readily displaced by various nucleophiles or participate in transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of functional groups. This makes this compound a potentially valuable intermediate for the synthesis of more complex molecules with applications in medicinal chemistry and materials science.

The N-cyclobutyl group is expected to enhance the compound's lipophilicity and metabolic stability compared to an N-alkyl or N-aryl counterpart. nih.gov This could be advantageous in the design of new bioactive compounds. The study of this compound and its derivatives could therefore contribute to a deeper understanding of how the interplay between halogenation and cycloalkyl substitution affects the chemical reactivity, physical properties, and biological activity of pyrazole-based systems. Further research into the synthesis and characterization of this compound is warranted to fully explore its potential in various fields of chemical science.

Structure

3D Structure

Properties

Molecular Formula |

C7H9ClN2 |

|---|---|

Molecular Weight |

156.61 g/mol |

IUPAC Name |

4-chloro-1-cyclobutylpyrazole |

InChI |

InChI=1S/C7H9ClN2/c8-6-4-9-10(5-6)7-2-1-3-7/h4-5,7H,1-3H2 |

InChI Key |

YPPIVQSHSSYILM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)N2C=C(C=N2)Cl |

Origin of Product |

United States |

Ii. Synthetic Methodologies for 4 Chloro 1 Cyclobutyl 1h Pyrazole and Its Precursors

Strategies for Pyrazole (B372694) Ring Construction Incorporating Halogen and Cyclobutyl Moieties

The formation of the pyrazole ring is a fundamental step in the synthesis. Methodologies can be designed to either incorporate the chloro and cyclobutyl groups during the initial ring formation or to add them in subsequent steps to a pre-formed pyrazole scaffold.

The most classic and widely used method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. nih.govnih.govyoutube.com This reaction proceeds through the formation of a hydrazone or enamine intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. youtube.com

Two primary pathways can be envisioned using this method to approach the target structure:

Reaction of a halogenated 1,3-dicarbonyl precursor with cyclobutylhydrazine: This approach involves synthesizing a 1,3-dicarbonyl compound that already contains a chlorine atom at the C2 position (which will become the C4 position of the pyrazole). A potential precursor for this would be 2-chloro-1,3-propanedial or a more stable equivalent like 2-chloro-3-(dimethylamino)acrolein. The reaction of this chlorinated precursor with cyclobutylhydrazine would, in principle, directly yield 4-Chloro-1-cyclobutyl-1H-pyrazole. However, the stability and availability of both 2-chloro-1,3-dicarbonyl compounds and cyclobutylhydrazine can be limiting factors.

Reaction of a standard 1,3-dicarbonyl with hydrazine, followed by N-alkylation and C-chlorination: A more common and flexible approach is to first synthesize a parent pyrazole ring. For instance, the reaction of malondialdehyde or 1,3-diketones with hydrazine hydrate provides the unsubstituted or substituted pyrazole core. mdpi.com This intermediate can then be subjected to sequential N-cyclobutylation and C4-chlorination, as detailed in sections 2.2 and 2.3. This stepwise approach often allows for better control and higher yields for each individual transformation.

The regioselectivity of the cyclization can be a concern when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, potentially leading to mixtures of regioisomers. nih.govacs.org However, for the synthesis of the unsubstituted pyrazole ring as a precursor, symmetrical dicarbonyls like malondialdehyde can be used to avoid this issue.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, offer an efficient and atom-economical alternative for pyrazole synthesis. beilstein-journals.orgmdpi.comnih.gov These strategies can be designed to introduce the required substituents in a one-pot fashion.

A general MCR approach to substituted pyrazoles involves the reaction of an active methylene compound (like malononitrile), an aldehyde, and a hydrazine derivative. beilstein-journals.org To synthesize a precursor for the target molecule, one could envision a three-component reaction of an appropriate aldehyde, malononitrile, and cyclobutylhydrazine.

More advanced MCRs have been developed that directly incorporate a halogen atom. For example, an electrocatalytic three-component synthesis of 4-halopyrazoles has been reported, utilizing hydrazines, 1,3-dicarbonyls (like acetylacetone), and sodium halides as the halogen source. nih.gov This method avoids the use of chemical oxidants and leverages the sodium halide as both the halogenating reagent and the supporting electrolyte. nih.gov Adapting such a system by using cyclobutylhydrazine as the nitrogen source could potentially provide a direct route to this compound.

Another multicomponent strategy involves the synthesis of pyrazoles from terminal alkynes, acyl chlorides, and hydrazines, which can be followed by a subsequent halogenation step at the C4 position using an N-halosuccinimide. nih.govbeilstein-journals.org This sequential one-pot approach allows for the construction of the substituted pyrazole core, which is then functionalized with the required halogen.

| Reaction Type | Key Precursors | Typical Conditions | Potential for Target Synthesis | Reference |

|---|---|---|---|---|

| Knorr Cyclocondensation | 1,3-Dicarbonyl compound, Hydrazine derivative | Acidic or basic catalysis, often in an alcohol solvent | Use of chlorinated dicarbonyls or cyclobutylhydrazine; or synthesis of a pyrazole precursor for later functionalization. | nih.govyoutube.com |

| Electrocatalytic MCR | Hydrazine, 1,3-Dicarbonyl, Sodium halide | Electrochemical cell, undivided, oxidant-free | Direct synthesis of 4-halopyrazoles; could be adapted using cyclobutylhydrazine. | nih.gov |

| Sequential MCR | Terminal alkyne, Acyl chloride, Hydrazine, N-halosuccinimide | Often involves a catalyst (e.g., Pd), may use microwave irradiation | Forms a substituted pyrazole followed by in-situ C4-halogenation. | nih.govbeilstein-journals.org |

Introduction of the Cyclobutyl Substituent at the N1-Position

A highly convergent and common strategy for preparing N-substituted pyrazoles involves the formation of the pyrazole ring first, followed by the introduction of the substituent onto the N1 nitrogen atom. This approach avoids the often-difficult synthesis of substituted hydrazines like cyclobutylhydrazine.

The most direct method for introducing the cyclobutyl group is through the N-alkylation of a suitable pyrazole precursor, such as 4-chloropyrazole. The pyrazole ring possesses an acidic N-H proton, which can be removed by a base to generate a pyrazolate anion. This anion then acts as a nucleophile, attacking an electrophilic cyclobutyl source. pharmaguideline.com

The reaction is typically carried out using a base such as sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (B52724) (MeCN). researchgate.net The choice of base and solvent can influence the reaction rate and yield. Following deprotonation, the cyclobutylating agent is added.

A new method for N-alkylation has been developed using trichloroacetimidate electrophiles and a Brønsted acid catalyst, which provides an alternative to methods requiring strong bases or high temperatures. mdpi.com

| Pyrazole Substrate | Alkylation Reagent | Base/Catalyst | Solvent | General Yield | Reference |

|---|---|---|---|---|---|

| Generic 1H-Pyrazole | Alkyl Halide | K2CO3, NaH, Cs2CO3 | DMF, DMSO, Acetonitrile | Good to Excellent | researchgate.net |

| 4-Chloropyrazole | Phenethyl trichloroacetimidate | Camphorsulfonic acid (CSA) | Dichloroethane (DCE) | Moderate to Good | mdpi.comresearchgate.net |

| 3-Substituted Pyrazoles | Various Alkyl/Aryl Halides | K2CO3 | DMSO | Good (High N1 regioselectivity) | researchgate.net |

The choice of the cyclobutylating agent is crucial for a successful N-alkylation reaction. Standard precursors are electrophilic sources of the cyclobutyl group. These include:

Cyclobutyl halides: Cyclobutyl bromide or cyclobutyl iodide are common choices. They are sufficiently reactive to undergo SN2 reaction with the pyrazolate anion.

Cyclobutyl sulfonates: Reagents like cyclobutyl tosylate or cyclobutyl mesylate are excellent leaving groups and are also highly effective for alkylation reactions.

The regioselectivity of alkylation can be an issue with unsymmetrically substituted pyrazoles, which can yield both N1 and N2 isomers. However, for a precursor like 4-chloropyrazole, the two nitrogen atoms are equivalent, leading to a single N-alkylation product. For other unsymmetrical pyrazoles, N1-alkylation is often favored with sterically bulky alkylating agents. nih.gov

Regioselective Chlorination at the 4-Position of the Pyrazole Ring

The final key transformation, if not accomplished during ring formation, is the introduction of a chlorine atom at the C4 position. The pyrazole ring is an electron-rich aromatic system, and the C4 position is particularly nucleophilic and thus susceptible to electrophilic substitution. pharmaguideline.comscribd.com This makes direct chlorination of a 1-cyclobutyl-1H-pyrazole precursor a highly viable and efficient strategy.

Various electrophilic chlorinating agents can be employed for this purpose. The reaction conditions are generally mild and provide high regioselectivity for the C4 position.

N-Chlorosuccinimide (NCS): NCS is one of the most common, effective, and easy-to-handle reagents for the C4-chlorination of pyrazoles. researchgate.netorganic-chemistry.org The reaction is often carried out in a chlorinated solvent like carbon tetrachloride (CCl4) or dichloromethane (DCM), or even in water, and typically proceeds at room temperature to give excellent yields of the 4-chloropyrazole. researchgate.netsemanticscholar.org

Sulfuryl Chloride (SO2Cl2): This reagent is another powerful electrophilic chlorinating agent that can be used for pyrazoles.

Trichloroisocyanuric Acid (TCCA): TCCA has been used as both an oxidant and a chlorinating agent in a one-pot cyclization/chlorination strategy to produce 4-chloropyrazoles from hydrazine precursors.

Hypochloric Acid or its salts: The reaction of a pyrazole with hypochloric acid (HOCl) or a salt like sodium hypochlorite (NaOCl) can also achieve C4-chlorination.

The high electron density at the C4 position directs the electrophile preferentially to this site, making the formation of other chlorinated isomers minimal under controlled conditions. pharmaguideline.com

| Pyrazole Substrate | Chlorinating Agent | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Various 1H-Pyrazoles | N-Chlorosuccinimide (NCS) | CCl4 or H2O | Room Temperature | Excellent | researchgate.net |

| 1-Aryl-Pyrazoles | N-Chlorosuccinimide (NCS) | Acetonitrile | Room Temperature | >95% | researchgate.net |

| Generic Pyrazole | Hypochloric acid (or salt) | Various | -20°C to +70°C | Not specified |

Direct C-H Halogenation Strategies

Direct C-H halogenation is a prominent method for synthesizing 4-halopyrazoles, leveraging the intrinsic reactivity of the pyrazole ring. The C4 position of the pyrazole nucleus is electron-rich and thus highly susceptible to electrophilic substitution, making direct chlorination a regioselective and efficient strategy. researchgate.net This approach begins with the precursor 1-cyclobutyl-1H-pyrazole and introduces the chlorine atom directly onto the fourth carbon of the ring.

Various chlorinating agents are employed for this transformation, each with specific reaction conditions.

N-Halosuccinimides (NXS) : N-Chlorosuccinimide (NCS) is a widely used reagent for the chlorination of pyrazoles. The reaction is typically carried out under mild conditions and often does not require a catalyst. researchgate.net The choice of solvent can range from carbon tetrachloride to water, demonstrating the versatility of this method. researchgate.net

Hypochloric Acid and its Salts : An established industrial method involves the reaction of a pyrazole with hypochloric acid (HOCl) or its salts, such as sodium hypochlorite (NaOCl). google.com This process is advantageous as it avoids the use of carboxylic acids, which were present in older protocols, and can lead to high yields of the 4-chloropyrazole product. google.com

Trichloroisocyanuric Acid (TCCA) : Mechanochemical synthesis, a solvent-free approach, can be utilized for the chlorination of pyrazoles using TCCA. This method is environmentally friendly and efficient for producing 4-chloropyrazoles. rsc.org

The general mechanism for these reactions involves an electrophilic attack on the C4 position of the pyrazole ring by a positive chlorine species (Cl⁺) generated from the chlorinating agent.

Table 1: Reagents for Direct C-H Chlorination of Pyrazoles

| Reagent | Common Name | Typical Conditions | Reference |

|---|---|---|---|

| C₄H₄ClNO₂ | N-Chlorosuccinimide (NCS) | Inert solvent (e.g., CCl₄, water), room temperature | researchgate.net |

| NaOCl | Sodium Hypochlorite | Aqueous or aqueous-organic medium, 0–40 °C | google.com |

Indirect Halogenation via Precursor Modification

Indirect methods involve the synthesis of a 1-cyclobutyl-1H-pyrazole derivative with a functional group at the C4 position, which is subsequently converted into a chloro substituent. This multi-step approach offers an alternative pathway when direct halogenation is not feasible or desired.

Dehydroxyhalogenation of Pyrazolones : One of the most common indirect routes is the dehydroxyhalogenation of 5-pyrazolones, which are tautomers of 5-hydroxypyrazoles. Treating a 1-cyclobutyl-5-pyrazolone with a halogenating agent like phosphorus oxychloride (POCl₃) can yield the corresponding 4-chloropyrazole derivative. This reaction is an extension of the Vilsmeier-Haack reaction, which can introduce both a chloro and a formyl group. researchgate.net

Sandmeyer Reaction : Although less common for this specific transformation, the Sandmeyer reaction represents a classic method for introducing halogens onto aromatic and heteroaromatic rings. This pathway would require the synthesis of 4-amino-1-cyclobutyl-1H-pyrazole as an intermediate. The amino group is first converted to a diazonium salt, which is then treated with a copper(I) chloride catalyst to yield the 4-chloro product. researchgate.net

Catalytic Systems for Halogenation Reactions

While many direct halogenations of pyrazoles proceed without a catalyst due to the ring's high reactivity, catalytic systems can enhance reaction rates, improve yields, and allow for milder conditions. researchgate.netbeilstein-archives.org

Organocatalysis : Gallocyanine has been identified as an effective organocatalyst for the halogenation of pyrazoles using N-halosuccinimides. It functions as a halogen-transfer agent, facilitating the transfer of the halogen from the N-halosuccinimide to the pyrazole ring. This system avoids the need for transition metals, light, or high temperatures. acs.org

Solvent as Catalyst : In certain protocols, the solvent can play a dual role. For instance, dimethyl sulfoxide (B87167) (DMSO) has been shown to act as both the solvent and a catalyst in the halogenation of 3-aryl-1H-pyrazol-5-amines with N-halosuccinimides. beilstein-archives.org The proposed mechanism involves the formation of a DMSO·X+ intermediate that reacts with the pyrazole. beilstein-archives.org

Table 2: Catalytic Systems for Pyrazole Halogenation

| Catalyst System | Reagent | Proposed Mechanism | Reference |

|---|---|---|---|

| Gallocyanine (Organocatalyst) | N-Halosuccinimide | Halogen-transfer agent | acs.org |

Sequential Synthesis Pathways for this compound

The construction of this compound is typically achieved through a sequential pathway that involves the initial formation of the pyrazole ring followed by its functionalization. This ensures precise control over the placement of substituents on the heterocyclic core.

Stepwise Functionalization Strategies

The most prevalent strategy for forming the pyrazole ring is the [3+2] cyclocondensation of a hydrazine with a 1,3-dielectrophilic equivalent. nih.gov

Synthesis of 1-cyclobutyl-1H-pyrazole : The first step is the synthesis of the N-substituted pyrazole precursor. This is achieved by reacting cyclobutylhydrazine with a suitable three-carbon building block, such as a 1,3-dicarbonyl compound (e.g., malondialdehyde or acetylacetone), an α,β-unsaturated carbonyl compound, or a dihalide. researchgate.netnih.gov The reaction, often a variation of the Knorr pyrazole synthesis, involves the condensation of the hydrazine with the two electrophilic centers of the C3 synthon to form the five-membered ring. d-nb.info

Chlorination of the Pyrazole Ring : Once the 1-cyclobutyl-1H-pyrazole is synthesized and purified, the second step is the regioselective chlorination at the C4 position. This is typically accomplished using one of the direct C-H halogenation methods described in section 2.3.1, such as reaction with N-chlorosuccinimide (NCS) or sodium hypochlorite. researchgate.netresearchgate.netgoogle.com

This stepwise approach is highly modular, allowing for the synthesis of various analogs by simply changing the hydrazine or the 1,3-dicarbonyl component.

Isolation and Purification Methodologies for Intermediates

The isolation and purification of the pyrazole intermediates and the final product are critical for obtaining a compound of high purity. A combination of standard laboratory techniques is employed.

Extraction and Washing : After the reaction is complete, an initial workup often involves extraction with an organic solvent (e.g., ethyl acetate (B1210297), dichloromethane) to separate the product from inorganic salts and water-soluble impurities. The organic layer may be washed with water or brine.

Recrystallization : If the synthesized pyrazole or its intermediate is a solid, recrystallization is a powerful purification technique. Common solvents for recrystallizing pyrazole derivatives include ethanol, methanol, ethyl acetate, or mixtures such as alcohol-water. researchgate.net The process involves dissolving the crude product in a hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the solution. researchgate.net

Column Chromatography : For liquid products or solids that are difficult to recrystallize, silica (B1680970) gel column chromatography is the method of choice. rsc.orgmdpi.com A solvent system (eluent), often a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate or dichloromethane, is used to separate the desired compound from byproducts based on their differential adsorption to the silica stationary phase. rsc.org For basic pyrazole compounds that may interact strongly with acidic silica, the silica gel can be deactivated with triethylamine or ammonia to prevent product loss on the column. researchgate.net

Filtration : In many synthesis steps, a solid product or byproduct may precipitate from the reaction mixture. This solid can be easily isolated by vacuum filtration, washed with a suitable solvent, and dried. rsc.orgorgsyn.org

Table 3: Common Purification Techniques for Pyrazole Intermediates

| Technique | Description | Application | Reference |

|---|---|---|---|

| Recrystallization | Dissolving a solid in a hot solvent and cooling to form pure crystals. | Purification of solid intermediates and final products. | researchgate.net |

| Column Chromatography | Separation based on differential adsorption on a stationary phase (e.g., silica gel). | Purification of liquids or solids; separation of closely related compounds. | rsc.orgmdpi.com |

| Extraction | Partitioning a compound between two immiscible liquid phases. | Initial workup to remove inorganic salts and polar impurities. |

Iii. Advanced Characterization Techniques for Structural Elucidation and Purity Assessment

Spectroscopic Analysis Methodologies

Spectroscopic techniques are instrumental in elucidating the structural framework of molecules by probing the interaction of electromagnetic radiation with the sample.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: In the ¹H NMR spectrum of 4-Chloro-1-cyclobutyl-1H-pyrazole, distinct signals corresponding to the pyrazole (B372694) ring protons and the cyclobutyl substituent are expected. The protons on the pyrazole ring at positions 3 and 5 would likely appear as singlets in the aromatic region of the spectrum. The chemical shifts of these protons are influenced by the electron-withdrawing effect of the chlorine atom and the nitrogen atoms within the ring. The protons of the cyclobutyl group would exhibit more complex splitting patterns (multiplets) in the aliphatic region due to spin-spin coupling between adjacent non-equivalent protons. The integration of these signals would correspond to the number of protons in each unique chemical environment.

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct peaks would be observed for the carbon atoms of the pyrazole ring and the cyclobutyl group. The carbon atom attached to the chlorine (C4) would be significantly influenced by the halogen's electronegativity. The chemical shifts of the other pyrazole carbons (C3 and C5) and the cyclobutyl carbons would also provide crucial structural information. nih.gov

Predicted ¹H and ¹³C NMR Data for this compound:

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| H3 (pyrazole) | 7.5 - 8.0 | - |

| H5 (pyrazole) | 7.5 - 8.0 | - |

| CH (cyclobutyl) | 4.5 - 5.0 (methine) | 55 - 65 (methine) |

| CH₂ (cyclobutyl) | 1.8 - 2.5 (methylene) | 25 - 35 (methylene) |

| C3 (pyrazole) | - | 130 - 140 |

| C4 (pyrazole) | - | 105 - 115 |

| C5 (pyrazole) | - | 130 - 140 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific bond vibrations (stretching, bending, etc.).

The IR spectrum of this compound is expected to show characteristic absorption bands. These would include C-H stretching vibrations for both the aromatic pyrazole ring and the aliphatic cyclobutyl group, C=C and C=N stretching vibrations within the pyrazole ring, and the C-Cl stretching vibration. A study on a series of 4-halogenated-1H-pyrazoles showed a complex region between 2600 and 3200 cm⁻¹ in their infrared spectra. mdpi.com

Expected IR Absorption Bands for this compound:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H stretch (aromatic) | 3100 - 3000 |

| C-H stretch (aliphatic) | 3000 - 2850 |

| C=N stretch (pyrazole ring) | 1600 - 1475 |

| C=C stretch (pyrazole ring) | 1500 - 1400 |

| C-Cl stretch | 800 - 600 |

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and symmetric vibrations that may be weak or absent in the IR spectrum.

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing its mass-to-charge ratio (m/z) and that of its fragments.

For this compound (C₇H₉ClN₂), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. Due to the presence of the chlorine atom, a characteristic isotopic pattern for the molecular ion peak would be observed, with the [M+2]⁺ peak having an intensity of approximately one-third that of the [M]⁺ peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. The fragmentation pattern would provide further structural confirmation, with expected fragments arising from the loss of the cyclobutyl group, the chlorine atom, or other small neutral molecules.

Expected Mass Spectrometry Data for this compound:

| Ion | Description | Expected m/z |

| [M]⁺ | Molecular Ion | 156/158 |

| [M - C₄H₇]⁺ | Loss of cyclobutyl radical | 101/103 |

| [M - Cl]⁺ | Loss of chlorine radical | 121 |

| [C₄H₇]⁺ | Cyclobutyl cation | 55 |

Diffraction Techniques for Solid-State Structure Determination

Diffraction techniques are essential for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

For this compound, a single crystal X-ray diffraction study would provide definitive proof of its structure. It would confirm the connectivity of the atoms, the planarity of the pyrazole ring, and the conformation of the cyclobutyl substituent. Studies on similar pyrazole derivatives have revealed that the packing in the solid state is often influenced by intermolecular interactions such as hydrogen bonding. nih.govresearchgate.net For instance, the crystal structure of 4-chloro-1H-pyrazole, determined at 170 K, revealed a hydrogen-bonded trimeric molecular assembly. nih.gov

Chromatographic Methods for Purity and Isomer Separation

Chromatographic techniques are widely used to separate the components of a mixture and to assess the purity of a compound.

For this compound, methods such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) would be employed to assess its purity. wisdomlib.org TLC is a quick and convenient method for monitoring the progress of a reaction and for preliminary purity checks. HPLC and GC are more powerful techniques that can provide quantitative information about the purity of the sample and can be used to separate it from any impurities or isomers that may have formed during the synthesis. The choice between HPLC and GC would depend on the volatility and thermal stability of the compound. Given its likely solid nature, HPLC would be a suitable method for purity analysis.

Flash Chromatography and High-Performance Liquid Chromatography (HPLC)

Chromatographic techniques are fundamental for the purification of organic compounds from reaction mixtures. orgsyn.org For a compound such as this compound, both flash chromatography and HPLC offer powerful means of separation and purity assessment, albeit at different scales and levels of resolution.

Flash Chromatography

Flash column chromatography is a rapid and efficient purification method widely used in organic synthesis to separate compounds based on their polarity. orgsyn.org Following the synthesis of this compound, flash chromatography would be the primary technique for its isolation from unreacted starting materials, reagents, and byproducts. The crude reaction mixture is typically adsorbed onto a solid support like silica (B1680970) gel and placed atop a column packed with the same stationary phase. A solvent system, or eluent, of appropriate polarity is then passed through the column under positive pressure.

Given the structure of this compound, a moderately polar compound, a typical eluent system would consist of a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). The separation is based on the differential partitioning of the components between the stationary phase and the mobile phase. Compounds with weaker interactions with the silica gel (less polar) travel down the column faster, while more polar compounds are retained longer. Fractions are collected and analyzed, typically by thin-layer chromatography (TLC), to identify those containing the pure desired product.

Table 1: Illustrative Flash Chromatography Parameters for Purification This table represents a typical, hypothetical purification protocol for a pyrazole derivative of this class and is for illustrative purposes.

| Parameter | Description |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | Gradient elution: 10% to 40% Ethyl Acetate in Hexane |

| Loading Method | Dry loading with Celite |

| Column Dimensions | 40 mm x 200 mm |

| Flow Rate | 50 mL/min |

| Detection | UV visualization at 254 nm on TLC plates |

High-Performance Liquid Chromatography (HPLC)

HPLC is a high-resolution analytical technique used to determine the purity of a compound and can also be used for preparative purification on a smaller scale. It operates on principles similar to flash chromatography but utilizes much smaller particle sizes for the stationary phase and significantly higher pressures, leading to superior separation efficiency.

For purity assessment of this compound, a Reverse-Phase HPLC (RP-HPLC) method would be most common. In this setup, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. The sample is injected into the system, and a detector (commonly a UV-Vis spectrophotometer) records the signal as components elute. The purity of the sample is determined by the relative area of the peak corresponding to the target compound in the resulting chromatogram. A single, sharp peak is indicative of a high-purity sample. Some commercial suppliers of related pyrazole derivatives provide HPLC data as part of their quality assurance. bldpharm.com

Table 2: Representative RP-HPLC Conditions for Purity Analysis This table provides a representative, hypothetical set of conditions for analyzing the purity of a compound like this compound.

| Parameter | Description |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | 30 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) for Component Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is exceptionally well-suited for the analysis of volatile and thermally stable compounds like this compound. This method is used to confirm the identity of the synthesized compound and to detect and identify any volatile impurities.

In a typical GC-MS analysis, a small amount of the sample is injected into the GC, where it is vaporized. An inert carrier gas, such as helium, carries the vaporized sample through a long, thin capillary column. plos.org The column's inner surface is coated with a stationary phase that interacts differently with various components of the sample, causing them to separate based on their boiling points and polarity. As each separated component exits the column, it enters the ion source of the mass spectrometer.

In the mass spectrometer, the molecules are ionized, typically by electron impact (EI), which bombards them with high-energy electrons. This process not only creates a molecular ion (M⁺) but also causes the ion to break apart into smaller, characteristic fragment ions. These ions are then separated by their mass-to-charge ratio (m/z), and a detector records their relative abundance. The resulting mass spectrum is a unique fingerprint for the compound, showing the molecular ion peak and the fragmentation pattern. By comparing this spectrum to library data or by analyzing the fragmentation, the structure of the compound can be confirmed. plos.orgbiomedpharmajournal.org

Table 3: Predicted GC-MS Data for this compound This table is illustrative and based on the known structure of the compound and typical GC-MS analysis parameters. The m/z values are predicted based on fragmentation patterns of related heterocyclic structures.

| Parameter | Value/Description |

| GC Column | DB-5MS or similar non-polar capillary column (e.g., 30 m x 0.25 mm) plos.org |

| Carrier Gas | Helium at 1 mL/min plos.org |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 70°C, ramp at 10°C/min to 280°C nih.gov |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Expected Retention Time | Dependent on exact conditions, but would be a single major peak for a pure sample. |

| Predicted Molecular Ion (M⁺) | m/z 156/158 (due to ³⁵Cl/³⁷Cl isotopes) |

| Key Predicted Fragments | m/z 121 (loss of Cl), m/z 101 (loss of cyclobutyl group), m/z 55 (cyclobutyl fragment) |

This analytical method is highly sensitive and can detect impurities at very low levels, making it essential for ensuring the final product meets the required purity standards for subsequent applications. nih.gov

Iv. Reactivity and Functionalization Potential of 4 Chloro 1 Cyclobutyl 1h Pyrazole

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. acs.org It is considered a π-excessive system, which generally makes it susceptible to electrophilic attack. acs.orgscholaris.ca In unsubstituted pyrazoles, electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, preferentially occur at the C4-position. scholaris.caresearchgate.netnih.govnih.govacs.org However, in the case of 4-Chloro-1-cyclobutyl-1H-pyrazole, this position is already occupied by a chlorine atom, thus limiting the scope of classical electrophilic aromatic substitution without displacement of the existing substituent.

Conversely, the presence of the electronegative chlorine atom and the pyrazole nitrogen atoms can render the ring susceptible to nucleophilic substitution, particularly at the carbon atom bearing the chloro group (C4). While nucleophilic aromatic substitution (SNAr) typically requires a highly electron-deficient aromatic ring, the reaction can proceed on some heterocyclic systems. nih.govresearchgate.net The mechanism involves the attack of a nucleophile on the carbon atom attached to the leaving group, forming a resonance-stabilized anionic intermediate (a Meisenheimer-like complex), followed by the expulsion of the leaving group, in this case, the chloride ion. ugent.bestackexchange.com A variety of nucleophiles, such as amines, alkoxides, and thiolates, can potentially displace the 4-chloro substituent, providing a direct route to 4-functionalized pyrazole derivatives. stackexchange.com

Palladium-Catalyzed Cross-Coupling Reactions at the 4-Position (e.g., Suzuki, Sonogashira, Heck)

The chlorine atom at the 4-position of the pyrazole ring is a key feature that enables a wide array of powerful palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The C-Cl bond at an sp²-hybridized carbon serves as an electrophilic site for the oxidative addition step in the catalytic cycle of these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. It is a highly versatile method for forming C-C bonds and would allow the introduction of various aryl, heteroaryl, or vinyl groups at the 4-position of the pyrazole core.

Sonogashira Coupling: The Sonogashira reaction couples the aryl chloride with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. This method is exceptionally useful for synthesizing 4-alkynylpyrazole derivatives, which are valuable building blocks for more complex molecules. The reactivity of the halide in Sonogashira coupling generally follows the trend I > Br > Cl, meaning that the coupling of chlorides can sometimes require more forcing conditions or specialized catalyst systems.

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, forms a C-C bond by coupling the aryl chloride with an alkene in the presence of a palladium catalyst and a base. This reaction leads to the formation of 4-alkenylpyrazoles, with the substitution pattern on the alkene product often being highly stereoselective.

The table below summarizes typical conditions for these palladium-catalyzed cross-coupling reactions, which could be adapted for this compound.

| Reaction | Coupling Partner | Typical Catalyst | Typical Base | Typical Solvent |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Pd(OAc)₂ | K₂CO₃, K₃PO₄, Cs₂CO₃ | Dioxane, Toluene, DMF |

| Sonogashira | R-C≡CH | Pd(PPh₃)₄/CuI, PdCl₂(PPh₃)₂/CuI | Et₃N, Piperidine, Diisopropylamine | THF, DMF, Toluene |

| Heck | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃, NaOAc | DMF, Acetonitrile (B52724), Toluene |

Transformations Involving the Cyclobutyl Moiety

The N-cyclobutyl group is generally a stable alkyl substituent. However, four-membered rings possess significant ring strain, which can be a driving force for rearrangement reactions under specific conditions, particularly those involving the formation of an adjacent carbocation.

Derivatization Strategies for Expanding Molecular Diversity

The functionalization potential of this compound provides numerous strategies for creating libraries of diverse molecules, which is of high interest in fields such as medicinal chemistry and materials science.

The most prominent derivatization strategy involves leveraging the reactivity of the 4-chloro substituent. As detailed in section 4.2, palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck) offer a powerful platform to introduce a wide variety of substituents at the C4 position. This allows for the systematic variation of steric and electronic properties of the molecule.

Further diversification can be achieved by:

Nucleophilic Aromatic Substitution: Displacing the 4-chloro group with various nucleophiles (e.g., amines, alcohols, thiols) provides access to a different class of 4-substituted pyrazoles. stackexchange.com

Post-Coupling Modifications: The functional groups introduced via cross-coupling can themselves be further modified. For example, an introduced aryl group could undergo subsequent electrophilic substitution, or an alkyne from a Sonogashira coupling could be hydrated or participate in cycloaddition reactions.

N-Alkylation of the Pyrazole Ring: While the N1 position is occupied by the cyclobutyl group, in related pyrazole systems, selective N-alkylation is a known method for derivatization, although this is not directly applicable here unless the cyclobutyl group is first removed. ugent.be

These strategies, particularly the palladium-catalyzed methods, enable the creation of a vast chemical space starting from a single, versatile building block.

Mechanistic Studies of Reaction Pathways

The reaction pathways for the functionalization of this compound are generally well-understood from extensive mechanistic studies on related heterocyclic and aryl halide systems.

Mechanism of Palladium-Catalyzed Cross-Coupling: The mechanisms for the Suzuki, Sonogashira, and Heck reactions all proceed through a similar catalytic cycle involving a palladium(0) active species. The key steps are:

Oxidative Addition: The cycle begins with the oxidative addition of the C-Cl bond of this compound to a low-ligated Pd(0) complex, forming a square planar Pd(II) intermediate.

Transmetalation (for Suzuki and Sonogashira): In the Suzuki reaction, the boronic acid, activated by a base, transfers its organic group to the palladium center, replacing the chloride. In the Sonogashira reaction, a copper acetylide (formed from the terminal alkyne, copper(I) co-catalyst, and base) undergoes transmetalation with the Pd(II) complex.

Carbopalladation/Beta-Hydride Elimination (for Heck): In the Heck reaction, the alkene coordinates to the Pd(II) center, followed by migratory insertion of the pyrazole group into the C=C bond. Subsequent β-hydride elimination releases the final product and generates a palladium-hydride species.

Reductive Elimination: The final step in the Suzuki and Sonogashira pathways is the reductive elimination of the two organic groups from the Pd(II) center, forming the new C-C bond of the product and regenerating the Pd(0) catalyst. The base in the reaction mixture then regenerates the active catalyst from the palladium-hydride (in the Heck cycle) or palladium-halide species.

Mechanism of Nucleophilic Aromatic Substitution (SNAr): The displacement of the 4-chloro group by a nucleophile is expected to follow the SNAr mechanism. researchgate.net

Nucleophilic Attack: An electron-rich nucleophile attacks the C4 carbon of the pyrazole ring, which is polarized by the attached chlorine atom. This breaks the aromaticity of the ring. ugent.bestackexchange.com

Formation of a Meisenheimer-like Intermediate: A resonance-stabilized, negatively charged intermediate is formed. The negative charge is delocalized over the pyrazole ring, particularly involving the nitrogen atoms.

Rearomatization: The intermediate collapses, expelling the chloride ion as the leaving group and restoring the aromaticity of the pyrazole ring to yield the substituted product.

V. Computational and Theoretical Investigations of 4 Chloro 1 Cyclobutyl 1h Pyrazole

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the electronic environment of a molecule, which in turn dictates its physical and chemical properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is employed to determine optimized molecular geometry, bond lengths, bond angles, and other electronic properties.

For 4-Chloro-1-cyclobutyl-1H-pyrazole, DFT calculations would provide a detailed picture of its three-dimensional structure. The calculations would likely be performed using a basis set such as 6-311G(d,p) to ensure accuracy. The resulting optimized geometry would reveal the precise bond lengths and angles between the atoms of the pyrazole (B372694) ring, the chlorine substituent, and the cyclobutyl group.

While specific DFT data for this compound is not present in the searched literature, data for the parent molecule, 4-chloro-1H-pyrazole, offers insight into the pyrazole core. The crystal structure of 4-chloro-1H-pyrazole has been determined, showing a planar pyrazole ring. nih.gov DFT calculations would refine this by providing gas-phase data and accounting for electron correlation effects. The introduction of the cyclobutyl group at the N1 position would influence the electronic distribution and geometry of the pyrazole ring, which DFT calculations could precisely quantify.

Table 1: Predicted Geometric Parameters for this compound from DFT (Hypothetical Data)

| Parameter | Predicted Value | Description |

|---|---|---|

| C3-C4 Bond Length | ~1.38 Å | Bond between carbon atoms in the pyrazole ring. |

| C4-C5 Bond Length | ~1.37 Å | Bond between carbon atoms in the pyrazole ring. |

| C4-Cl Bond Length | ~1.73 Å | Bond between the pyrazole ring and the chlorine atom. |

| N1-N2 Bond Length | ~1.35 Å | Bond between the nitrogen atoms in the pyrazole ring. |

| N1-Cyclobutyl C | ~1.48 Å | Bond connecting the pyrazole ring to the cyclobutyl substituent. |

| C3-N2-N1 Angle | ~112° | Angle within the pyrazole ring. |

Note: The values in this table are hypothetical and represent typical bond lengths and angles for such a structure based on general chemical principles and data for related molecules.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, which are distributed in various molecular orbitals. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. researchgate.netresearchgate.net A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net

Table 2: Representative Frontier Orbital Energies for Substituted Pyrazoles

| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Phenyl-substituted Pyrazole | -6.5 to -7.5 | -1.0 to -2.0 | 4.5 to 6.5 |

| Pyrazole-carboxamide | -6.8 to -7.2 | -1.5 to -2.5 | 4.3 to 5.7 |

Note: This table presents typical energy ranges found for various substituted pyrazoles in computational studies and is for illustrative purposes. The specific values for this compound would require dedicated calculation.

Conformational Analysis of the Cyclobutyl Substituent

The cyclobutyl group is not planar and exists in a "puckered" or "butterfly" conformation to relieve torsional strain. libretexts.org This puckering creates two distinct positions for substituents: axial and equatorial. A conformational analysis of this compound would involve calculating the energy of different conformers to identify the most stable arrangement.

Computational methods, such as potential energy surface (PES) scans, can be used to map the energy changes as the cyclobutyl ring puckers and rotates relative to the pyrazole ring. researchgate.net The analysis would likely show that the pyrazole moiety prefers to be in a pseudo-equatorial position to minimize steric hindrance with the hydrogens on the cyclobutyl ring. researchgate.net The energy difference between the equatorial and axial conformers (the A-value) would quantify this preference. The barrier to interconversion between these conformations would also be determined, indicating the flexibility of the cyclobutyl substituent at different temperatures.

Prediction of Chemical Reactivity and Stability

The data from DFT and HOMO-LUMO analysis can be used to calculate a range of global reactivity descriptors that predict a molecule's reactivity and stability. These descriptors are derived from the ionization potential (I) and electron affinity (A), which are related to the HOMO and LUMO energies, respectively (I ≈ -E_HOMO, A ≈ -E_LUMO).

Key reactivity descriptors include:

Electronegativity (χ): Measures the power of a molecule to attract electrons.

Chemical Potential (μ): The negative of electronegativity, it describes the escaping tendency of electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): A global measure of electrophilic power.

Calculating these indices for this compound would allow for a quantitative assessment of its stability and its propensity to act as an electrophile or nucleophile in reactions. The presence of the electron-withdrawing chlorine atom on the pyrazole ring is expected to increase the molecule's electrophilicity.

Table 3: Global Reactivity Descriptors and Their Formulas

| Descriptor | Formula | Interpretation |

|---|---|---|

| Electronegativity (χ) | (I + A) / 2 | Tendency to attract electrons. |

| Chemical Potential (μ) | -(I + A) / 2 | Escaping tendency of electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to charge transfer. |

| Chemical Softness (S) | 1 / (2η) | Ease of charge transfer. |

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules and their interactions with their environment over time. nih.gov An MD simulation of this compound, either in a solvent or interacting with a biological target, would provide insights into its conformational flexibility, solvation, and binding modes.

The simulations would reveal the nature of intermolecular interactions. The pyrazole ring, with its two nitrogen atoms, can act as both a hydrogen bond donor (N1-H in a parent pyrazole) and acceptor (N2). nih.gov In this compound, the N1 position is substituted, so it can only act as a hydrogen bond acceptor at the N2 position. The chlorine atom can also participate in halogen bonding. Furthermore, the aromatic pyrazole ring can engage in π-π stacking interactions with other aromatic systems. MD simulations can quantify the strength and lifetime of these interactions, which are crucial for understanding the compound's behavior in condensed phases and biological systems. nih.gov

Theoretical Insights into Reaction Mechanisms

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions by mapping the entire reaction pathway from reactants to products. acs.orgnih.gov This involves locating transition states and calculating activation energies, providing a kinetic and thermodynamic profile of the reaction.

For this compound, theoretical studies could investigate various reactions, such as its synthesis or subsequent functionalization. For instance, the synthesis of N-substituted pyrazoles often involves the cyclocondensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. mdpi.commdpi.com Computational modeling could explore the mechanism of this reaction, identifying the key intermediates and transition states involved in the formation of the pyrazole ring. It could also be used to understand the regioselectivity of electrophilic substitution reactions on the pyrazole ring, which is known to be susceptible to attack at the C4 position. pharmaguideline.com

Vi. Role As a Synthetic Intermediate for Complex Molecular Architectures

Precursor in the Construction of Fused Heterocyclic Systems

The pyrazole (B372694) nucleus is a common core in many biologically active fused heterocyclic systems. The presence of the chloro group in 4-Chloro-1-cyclobutyl-1H-pyrazole, along with a reactive site at the adjacent C5 position, allows it to serve as a key precursor for the synthesis of various fused pyrazole derivatives, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[4,3-c]pyridines. These fused systems are of significant interest due to their prevalence in a wide range of pharmacologically active compounds.

For instance, the synthesis of pyrazolo[3,4-d]pyrimidines can be achieved through a multi-step sequence starting from a 4-halopyrazole. A common strategy involves the introduction of a suitable functional group at the C5 position, followed by cyclization with a nitrogen-containing reagent. The Gould-Jacobs reaction, for example, is a powerful method for constructing the pyridine (B92270) ring in pyrazolo[3,4-b]pyridines, often starting from a 3-aminopyrazole (B16455) and yielding a 4-chloro-substituted fused system. nih.gov While direct examples using this compound are not extensively documented in publicly available literature, the established methodologies for related 4-halopyrazoles provide a clear blueprint for its potential application.

Table 1: Potential Reactions for the Synthesis of Fused Heterocyclic Systems from this compound

| Fused System | General Approach | Key Reagents | Potential Product Structure |

| Pyrazolo[3,4-d]pyrimidine | Formylation of the C5 position, followed by condensation with a guanidine (B92328) derivative. | Vilsmeier-Haack reagent, Guanidine | 1-cyclobutyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine |

| Pyrazolo[4,3-c]pyridine | Functionalization at C5 with a carbonyl group, followed by cyclization with an amine. | Friedel-Crafts acylation, Ammonia | 1-cyclobutyl-4-chloro-1H-pyrazolo[4,3-c]pyridin-7(6H)-one |

Scaffold for the Assembly of Diverse Molecular Libraries

In the field of drug discovery and materials science, the generation of molecular libraries containing a wide variety of structurally related compounds is crucial for identifying new lead compounds with desired properties. The pyrazole core is considered a "privileged scaffold" due to its presence in numerous bioactive molecules. organic-chemistry.org this compound serves as an excellent starting point for the construction of such libraries.

Applications in the Synthesis of Functionalized Pyrazoles for Advanced Chemical Research

The development of novel functionalized pyrazoles is essential for advancing various areas of chemical research, including the design of new catalysts, probes for chemical biology, and advanced materials. This compound is a key starting material for accessing a wide array of C4-substituted pyrazoles through well-established palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond between the C4 position of the pyrazole and a variety of aryl or vinyl groups from boronic acids or their esters. This method is highly versatile and tolerant of many functional groups, making it ideal for synthesizing complex pyrazole derivatives. nih.govrsc.orgnih.gov

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the C4 position and a terminal alkyne. The resulting alkynylpyrazoles are valuable intermediates that can be further elaborated into more complex structures. wikipedia.orglibretexts.orgnih.govorganic-chemistry.org

Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond between the C4 position and a wide range of primary or secondary amines. This provides access to a diverse set of 4-aminopyrazole derivatives, which are of significant interest in medicinal chemistry. organic-chemistry.orgresearchgate.netnih.govlibretexts.orgresearchgate.net

Table 2: Examples of Cross-Coupling Reactions for the Functionalization of this compound

| Reaction Name | Coupling Partner | Catalyst System (Typical) | General Product Structure |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Base | 1-cyclobutyl-4-aryl-1H-pyrazole |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂ / CuI / Base | 1-cyclobutyl-4-alkynyl-1H-pyrazole |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / Ligand / Base | 4-amino-1-cyclobutyl-1H-pyrazole |

The ability to perform these transformations on the this compound scaffold allows researchers to systematically tune the electronic and steric properties of the pyrazole ring, facilitating structure-activity relationship (SAR) studies and the development of molecules with tailored functions for advanced chemical research. nih.gov

Vii. Future Research Directions and Methodological Advancements in 4 Chloro 1 Cyclobutyl 1h Pyrazole Chemistry

Development of More Sustainable and Efficient Synthetic Routes

The classical synthesis of pyrazoles, while effective, often relies on high temperatures, volatile and toxic organic solvents, and long reaction times, which contribute to high energy consumption and environmental concerns. mdpi.com The development of "green" and more efficient synthetic protocols is a primary goal for the future.

Research efforts are directed towards:

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form the product, significantly improving efficiency and reducing waste by generating intermediate reagents in situ. mdpi.com

Novel Catalytic Systems: The use of inexpensive and environmentally benign catalysts, such as copper-promoted aerobic oxidation, can replace stoichiometric reagents and enable reactions under milder conditions. organic-chemistry.org Air can be used as the green oxidant, enhancing the sustainability of the process. organic-chemistry.org

Energy-Efficient Methods: Techniques like microwave (MW) and ultrasound (US) assisted synthesis are being explored to reduce reaction times and energy usage compared to conventional heating. mdpi.com

Benign Reagents and Solvents: A shift towards using less hazardous reagents, such as employing dimethyl sulfoxide (B87167) (DMSO) under an oxygen atmosphere for oxidation steps, represents a move away from more toxic traditional oxidants. organic-chemistry.org

Table 1: Comparison of Synthetic Approaches for Pyrazole (B372694) Synthesis

| Feature | Classical Synthesis | Modern Sustainable Synthesis |

|---|---|---|

| Reaction Conditions | Often harsh, high temperatures mdpi.com | Milder conditions, often room temperature organic-chemistry.org |

| Solvents | Often toxic and volatile organic solvents mdpi.com | Greener solvents, sometimes aqueous media |

| Efficiency | Multi-step, lower atom economy | Fewer steps (e.g., MCRs), higher atom economy mdpi.com |

| Byproducts | Can generate significant waste | Minimized waste, "green" byproducts (e.g., water) |

| Catalysis | May use stoichiometric or hazardous reagents | Employs efficient and recyclable catalysts organic-chemistry.org |

Exploration of Novel Reactivity Patterns

While the fundamental reactivity of the pyrazole core is understood—with the C4-position being susceptible to electrophilic attack—there remains a vast, unexplored landscape of chemical transformations for substituted pyrazoles like 4-Chloro-1-cyclobutyl-1H-pyrazole. chemicalbook.com Future research will likely focus on leveraging the existing functional groups (the chloro and cyclobutyl moieties) and the pyrazole ring itself to forge new molecular architectures.

Key areas for exploration include:

C-H Functionalization: Direct activation and functionalization of carbon-hydrogen bonds on the pyrazole ring or the cyclobutyl group would provide a highly efficient route to new derivatives, avoiding the need for pre-functionalized starting materials.

Cross-Coupling Reactions: The chlorine atom at the C4-position serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the introduction of a wide array of substituents.

Photoredox Catalysis: Visible-light-mediated reactions offer mild and highly specific ways to initiate novel transformations that are often inaccessible through traditional thermal methods.

Ring Transformation Chemistry: Investigating reactions that modify the pyrazole core itself, such as ring-opening or ring-expansion cascades, could lead to completely new heterocyclic scaffolds. acs.org

Table 2: Potential Novel Reactions for this compound

| Reaction Type | Potential Application | Expected Outcome |

|---|---|---|

| Suzuki Coupling | Reacting the C4-Cl with boronic acids | Introduction of new aryl or alkyl groups at C4 |

| Direct C-H Arylation | Functionalizing the C5-H position | Synthesis of 4-chloro-5-aryl derivatives |

| Grubbs' Metathesis | Modification of a vinyl group on the cyclobutyl ring | Formation of novel fused or spirocyclic systems mdpi.com |

| [3+2] Cycloaddition | Using the pyrazole as a dipolarophile or dipole | Construction of more complex fused heterocyclic systems |

Advanced Computational Modeling for Structure-Property Relationships

Computational chemistry has become an essential tool for predicting molecular behavior and guiding experimental work, saving both time and resources. eurasianjournals.com For this compound, computational modeling can provide deep insights into its electronic structure, stability, and potential interactions with biological targets.

Future applications of computational modeling include:

Density Functional Theory (DFT): DFT calculations can be used to predict the molecule's electronic properties, bond strengths, and reactivity, helping to rationalize observed chemical behavior and predict the outcomes of new reactions. eurasianjournals.com

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule over time, exploring its conformational flexibility and interactions with solvents or biological macromolecules. eurasianjournals.com

Quantitative Structure-Activity Relationship (QSAR): By building computational models that correlate structural features of a series of pyrazole derivatives with their biological activity, QSAR can predict the potency of new, unsynthesized compounds, thereby guiding the design of more effective molecules. nih.gov

Table 3: Application of Computational Methods in Pyrazole Chemistry

| Computational Method | Purpose | Insights Gained for this compound |

|---|---|---|

| Density Functional Theory (DFT) | Elucidate electronic structure and reactivity eurasianjournals.com | Prediction of reactive sites, reaction mechanisms, and spectral properties. |

| Molecular Dynamics (MD) | Simulate dynamic behavior and interactions eurasianjournals.com | Understanding of conformational preferences and binding modes to target proteins. |

| QSAR Modeling | Predict biological activity from structure nih.gov | Design of new derivatives with potentially enhanced pharmacological properties. |

| Homology Modeling | Build 3D models of target proteins | Enables docking studies to predict binding affinity and mode. eurasianjournals.com |

Integration with Flow Chemistry and Automated Synthesis Platforms

The shift from traditional batch processing to continuous flow chemistry is a major methodological advancement in chemical synthesis. doaj.org Flow chemistry offers superior control over reaction parameters, enhanced safety (especially when dealing with hazardous intermediates), and improved scalability. mdpi.comgalchimia.com

For this compound, this integration means:

Telescoped Synthesis: Multiple synthetic steps can be combined into a single, continuous process without isolating intermediates, dramatically reducing production time and waste. nih.govmit.edu A two-stage synthesis of pyrazoles from acetophenones has already been demonstrated in flow. galchimia.com

Enhanced Safety and Reproducibility: The small reaction volumes and superior heat and mass transfer in flow reactors allow for the use of reaction conditions that would be unsafe in large-scale batch reactors, while ensuring high reproducibility. doaj.orggalchimia.com

Automated Library Synthesis: Coupling flow reactors with robotic systems enables the fully automated synthesis of large libraries of pyrazole derivatives. acs.orgwhiterose.ac.uk This high-throughput approach is invaluable for drug discovery and materials science, allowing for the rapid screening of many structural variations of this compound to identify compounds with optimal properties.

Table 4: Comparison of Batch vs. Continuous Flow Synthesis for Pyrazoles

| Feature | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Scalability | Difficult to scale, potential for runaway reactions | Easily scalable by running the system for longer doaj.orggalchimia.com |

| Safety | Handling of large quantities of hazardous materials | Small volumes of reagents at any given time, enhanced safety doaj.orgnih.gov |

| Control | Poor control over temperature and mixing | Precise control over stoichiometry, temperature, and residence time mdpi.com |

| Efficiency | Requires isolation and purification at each step | Can integrate synthesis, purification, and analysis galchimia.com |

| Automation | Difficult to fully automate multi-step processes | Amenable to full automation for library synthesis acs.orgrsc.org |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Chloro-1-cyclobutyl-1H-pyrazole, and how do reaction conditions influence yields?

- Answer: A common approach involves cyclization reactions or substitutions on pre-functionalized pyrazole scaffolds. For example, the Mannich reaction has been employed to introduce substituents via amine-formaldehyde condensations, as seen in the synthesis of related 4-chloro-pyrazole derivatives . Optimization of solvent (e.g., DMF vs. THF), temperature (80–120°C), and stoichiometry of reagents (e.g., 1.2–2.0 equiv. of cyclobutylamine) significantly impacts yields. Monitoring via TLC or HPLC is recommended to track intermediate formation.

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Answer:

- ¹H NMR: The cyclobutyl group shows distinct multiplet signals between δ 2.5–3.5 ppm for its methylene protons. The pyrazole C–H proton typically appears as a singlet near δ 7.8–8.2 ppm .

- ¹³C NMR: The chlorine-bearing carbon resonates at δ 120–125 ppm, while the cyclobutyl carbons appear at δ 25–35 ppm .

- IR: Stretching vibrations for C–Cl (600–800 cm⁻¹) and pyrazole ring C=N (1500–1600 cm⁻¹) are diagnostic .

Q. What are the stability considerations for storing this compound?

- Answer: The compound is sensitive to moisture and light. Storage under inert gas (Ar/N₂) at –20°C in amber vials is advised. Thermal degradation studies via TGA/DTA show decomposition onset at ~180°C, suggesting limited thermal stability during reactions .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound derivatives?

- Answer: Single-crystal X-ray diffraction (SCXRD) using SHELXL provides bond-length precision (±0.01 Å) and torsional angles. For example, in 5-acyloxypyrazole analogs, the cyclobutyl ring exhibits puckering parameters (e.g., Cremer-Pople Δ = 0.12 Å), confirming non-planarity . Synchrotron sources enhance resolution for heavy-atom derivatives (e.g., Br/I-substituted analogs).

Q. What mechanistic insights explain regioselectivity in electrophilic substitutions of this compound?

- Answer: DFT calculations (B3LYP/6-311+G(d,p)) indicate that the chlorine atom at C4 directs electrophiles to C5 due to electron-withdrawing effects, lowering the LUMO energy at this position. Experimental validation via bromination (NBS, CHCl₃) shows >90% C5-brominated product .

Q. How do steric effects from the cyclobutyl group influence catalytic cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Answer: The cyclobutyl moiety increases steric hindrance, requiring bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C). Pd(OAc)₂/SPhos systems achieve coupling yields of 60–75% with arylboronic acids, compared to >90% for less hindered analogs .

Q. What strategies mitigate conflicting spectroscopic data in structural elucidation of novel derivatives?

- Answer: Contradictions between NMR and mass spectrometry (e.g., unexpected [M+2] peaks) may arise from isotopic chlorine patterns or impurities. High-resolution MS (HRMS-ESI) and 2D NMR (HSQC, HMBC) clarify connectivity. For example, HMBC correlations between cyclobutyl protons and pyrazole C1 confirm substitution patterns .

Methodological Notes

- Synthetic Optimization: Screen Pd catalysts (e.g., Pd₂(dba)₃ vs. Pd(PPh₃)₄) for cross-coupling efficiency .

- Crystallography: Use Olex2 or SHELXTL for refinement; twinning parameters (BASF) may be required for distorted crystals .

- Computational Studies: Compare MP2 and DFT methods to assess non-covalent interactions (e.g., C–H···Cl) in crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.